4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide
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Overview
Description
4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide is a chemical compound with the molecular formula C12H15Cl2NO2S It is characterized by the presence of two chlorine atoms, a cyclopentyl group, and a methyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by chlorination and subsequent introduction of the cyclopentyl and methyl groups. The reaction conditions often require the use of strong acids, such as sulfuric acid, and chlorinating agents like thionyl chloride or phosphorus pentachloride. The final step involves the reaction of the intermediate with cyclopentylamine under controlled temperature and pressure conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. Safety measures are also in place to handle the hazardous reagents and by-products generated during the synthesis .
Chemical Reactions Analysis
Types of Reactions
4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Sodium methoxide, potassium tert-butoxide; often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used. For example, in antimicrobial applications, it may inhibit the activity of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
4,5-dichloro-N-cyclopentylbenzenesulfonamide: Lacks the methyl group, resulting in different chemical and biological properties.
4,5-dichloro-N-cyclopentyl-2-ethylbenzenesulfonamide: Contains an ethyl group instead of a methyl group, leading to variations in reactivity and biological activity.
4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide: Similar structure but with different substituents on the benzene ring, affecting its overall properties
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activity. The presence of both chlorine atoms and the cyclopentyl group enhances its versatility in various chemical reactions and applications .
Biological Activity
4,5-Dichloro-N-cyclopentyl-2-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological effects, with a focus on antimicrobial and anti-inflammatory properties.
The synthesis of this compound typically involves several key steps:
- Sulfonation of Aromatic Precursors : The initial step involves the introduction of a sulfonyl group onto a suitable aromatic compound.
- Chlorination : Chlorine atoms are introduced at the 4 and 5 positions of the benzene ring.
- Cyclopentyl and Methyl Group Introduction : The cyclopentyl group is added through a reaction with cyclopentylamine under controlled conditions.
The overall reaction can be summarized as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes involved in bacterial cell wall synthesis. This interaction can inhibit essential processes in microorganisms, leading to antimicrobial effects. Additionally, the compound may modulate inflammatory pathways by interacting with various receptors or enzymes involved in inflammation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated potential anti-inflammatory effects in preclinical models. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a possible application in treating inflammatory diseases.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against multi-drug resistant strains of bacteria revealed that the compound significantly inhibited growth at concentrations lower than traditional antibiotics.
- Case Study on Inflammation : In an animal model of arthritis, administration of this compound resulted in reduced joint swelling and pain, indicating its potential for therapeutic use in inflammatory conditions.
Properties
IUPAC Name |
4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2S/c1-8-6-10(13)11(14)7-12(8)18(16,17)15-9-4-2-3-5-9/h6-7,9,15H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZQYVDLVHHBNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2CCCC2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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